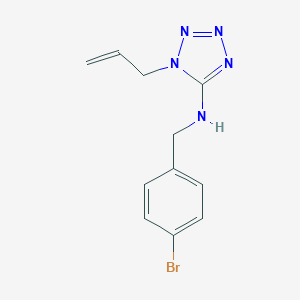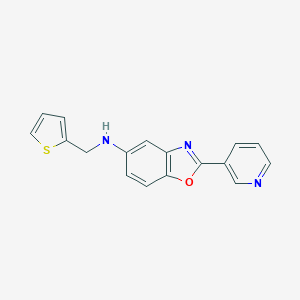
N-(1-allyl-1H-tetraazol-5-yl)-N-(3,4-dimethoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-allyl-1H-tetraazol-5-yl)-N-(3,4-dimethoxybenzyl)amine is a synthetic organic compound that belongs to the class of heterocyclic amines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-allyl-1H-tetraazol-5-yl)-N-(3,4-dimethoxybenzyl)amine typically involves the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through a [2+3] cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Allylation: The tetraazole ring is then allylated using allyl bromide in the presence of a base such as potassium carbonate.
Benzylation: The final step involves the benzylation of the amine group with 3,4-dimethoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-allyl-1H-tetraazol-5-yl)-N-(3,4-dimethoxybenzyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl or benzyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: The compound could be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of N-(1-allyl-1H-tetraazol-5-yl)-N-(3,4-dimethoxybenzyl)amine would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-allyl-1H-tetrazol-5-yl)-N-(3,4-dimethoxyphenyl)amine
- N-(1-allyl-1H-tetrazol-5-yl)-N-(3,4-dimethoxybenzyl)acetamide
- N-(1-allyl-1H-tetrazol-5-yl)-N-(3,4-dimethoxybenzyl)ethanamine
Uniqueness
N-(1-allyl-1H-tetraazol-5-yl)-N-(3,4-dimethoxybenzyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the tetraazole ring and the benzylamine moiety allows for a wide range of chemical modifications and interactions, making it a versatile compound for various research and industrial purposes.
Propriétés
Numéro CAS |
878424-48-7 |
|---|---|
Formule moléculaire |
C13H17N5O2 |
Poids moléculaire |
275.31g/mol |
Nom IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C13H17N5O2/c1-4-7-18-13(15-16-17-18)14-9-10-5-6-11(19-2)12(8-10)20-3/h4-6,8H,1,7,9H2,2-3H3,(H,14,15,17) |
Clé InChI |
UEHDJBNUFKPISX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2=NN=NN2CC=C)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CNC2=NN=NN2CC=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)-2-methylpropan-1-ol](/img/structure/B499561.png)
![1-[5-(4-bromophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499562.png)
![4-{[(3-thienylmethyl)amino]methyl}benzoic acid](/img/structure/B499563.png)
![1-(4-methoxyphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine](/img/structure/B499565.png)
![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-chlorobenzoic acid](/img/structure/B499567.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-[3-(methylamino)propyl]amine](/img/structure/B499570.png)
![N-{[5-(3-methoxyphenyl)furan-2-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499573.png)

![1-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-N-(4-methoxybenzyl)methanamine](/img/structure/B499578.png)

![1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499581.png)
![3-[(4-Chlorobenzyl)amino]-4-methylbenzoic acid](/img/structure/B499582.png)
![N-[2-(trifluoromethyl)benzyl]-2H-tetrazol-5-amine](/img/structure/B499583.png)

